Elasnin
CAS No.: 68112-21-0
Cat. No.: VC0526971
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68112-21-0 |
---|---|
Molecular Formula | C24H40O4 |
Molecular Weight | 392.6 g/mol |
IUPAC Name | 3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one |
Standard InChI | InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3 |
Standard InChI Key | SNSPVFCYLPZTRZ-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC |
Canonical SMILES | CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Elasnin (CAS No. 68112-21-0) is a natural product isolated from certain Streptomyces strains. It has a molecular formula of C24H40O4 and a molecular weight of 392.6 g/mol . The compound demonstrates good solubility in dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability . Its canonical SMILES notation is O=C1OC(C(CCCC)C(CCCCC)=O)=C(CCCC)C(O)=C1CCCC, representing its complex organic structure .
Physical and Chemical Characteristics
The following table summarizes the key chemical properties of Elasnin:
Property | Value |
---|---|
CAS Number | 68112-21-0 |
Molecular Formula | C24H40O4 |
Molecular Weight | 392.6 g/mol |
Solubility | Soluble in DMSO |
Storage Condition | -20°C |
Appearance | Not specified in sources |
Elasnin requires careful handling for research applications. When preparing stock solutions, it's recommended to avoid repeated freezing and thawing cycles to prevent product degradation . Storage recommendations indicate that solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month for optimal activity .
Historical Discovery and Development
Elasnin was first introduced as a human granulocyte elastase inhibitor with minimal to no toxic side effects . Early studies suggested its potential use in treating chronic obstructive lung disease caused by leukocyte elastase that damages lung tissue . The compound's original discovery highlighted its enzyme inhibitory properties before its antimicrobial potential was fully understood.
More recent investigations have expanded its application profile to include antibiofilm properties against multiple species in marine environments and specifically against Gram-positive bacteria such as Staphylococcus aureus . This evolution in understanding Elasnin's properties demonstrates the compound's versatile biological activities and potential therapeutic applications beyond its initially recognized functions.
Enzyme Inhibitory Activities
Elasnin functions as a reversible inhibitor of elastase, demonstrating significant inhibitory potential against several enzymatic targets. Research has established specific inhibitory concentrations against various enzymes:
Enzyme | Inhibition Value |
---|---|
Human granulocyte elastase | IC50: 1.3 μg/ml |
Pancreatic elastase | IC50: 30 μg/ml |
Human leukocyte elastase | Ki: 93 μM |
Porcine pancreatic elastase | Ki: 69 μM |
Chymotrypsin | Ki: 224 μM |
These inhibitory properties initially made Elasnin a candidate for treating inflammatory conditions where elastase activity contributes to tissue damage . The relatively selective inhibition profile suggests specific molecular interactions rather than general enzyme deactivation.
Antibiofilm Mechanism of Action
Primary Mechanisms
Elasnin's antibiofilm activity operates through multiple mechanisms. It effectively inhibits biofilm formation and eradicates established biofilms of MRSA through:
-
Repression of the virulence regulon
-
Interference with cell division processes
-
Suppression of newly synthesized extracellular polymeric substance (EPS)
-
Reduction in cell wall and membrane component production
-
Inhibition of peptidoglycan hydrolases needed for cell wall formation
These mechanisms collectively disrupt the structural integrity of biofilms, making them more vulnerable to conventional antibiotics. While Elasnin has limited ability to directly kill biofilm or stationary phase cells, it creates cell wall defects that significantly increase sensitivity to other antimicrobials, particularly β-lactams such as penicillin G .
Molecular and Cellular Effects
Proteomics and transcriptomics analyses have revealed that Elasnin treatment results in significant downregulation of proteins critical for bacterial survival, including:
-
Cell division proteins
-
Cell wall synthesis components
-
Fatty acid metabolism proteins
-
Glycolysis pathway components
-
Two-component system proteins
-
RNA degradation factors
These findings suggest that Elasnin suppresses processes important for bacterial survival and adaptation to environmental stresses, making it an ideal drug candidate for antimicrobial applications . The compound's ability to target multiple cellular processes simultaneously may explain its effectiveness against resistant strains.
Activity Against Resistant Bacterial Strains
Superior Action Against Daptomycin-Resistant MRSA
One of Elasnin's most promising characteristics is its enhanced activity against daptomycin-resistant MRSA strains. Research has demonstrated that Elasnin exhibits superior biofilm eradication in daptomycin-resistant strains compared to wild-type MRSA . This is particularly significant given the increasing prevalence of daptomycin resistance due to its widespread clinical use.
The minimum biofilm eradication concentration (MBEC) values show this enhanced activity:
Quantitative Assessment of Biofilm Eradication
Confocal microscopy has confirmed Elasnin's superior activity against daptomycin-resistant MRSA biofilms:
MRSA Strain | Cell Density Reduction After Elasnin Treatment |
---|---|
Daptomycin-resistant | ~53% decrease |
Wild-type | ~15% decrease |
These findings were further supported by biofilm inhibition percentages:
-
At 2.5 μg/mL: 81% inhibition in daptomycin-resistant strain vs. 59% in wild-type
-
At 0.625 μg/mL: 61% eradication in daptomycin-resistant strain vs. 16% in wild-type
This enhanced activity against daptomycin-resistant strains is particularly valuable as these strains have shown greater resistance to conventional antibiotics used in clinical settings, including vancomycin .
Proteomics Analysis of Elasnin Activity
Quantitative proteomics revealed that daptomycin-resistant MRSA strains have lower expression of several key protein groups compared to wild-type strains:
-
Membrane proteins
-
Cell wall proteins
-
Extracellular proteins
-
Proteins involved in arginine biosynthesis
-
Pathogenesis-related proteins
This altered protein expression profile appears to result in weaker biofilm development, potentially explaining why daptomycin-resistant strains are more susceptible to Elasnin's biofilm eradication effects . The comprehensive proteomics analysis provides valuable insights into the molecular basis of Elasnin's enhanced activity against resistant strains.
Antibacterial Activity Against Planktonic Cells
Beyond its antibiofilm properties, Elasnin demonstrates antibacterial activity against actively growing S. aureus planktonic cells . While its killing kinetics are relatively slow, and it shows limited efficacy against non-growing stationary phase cells, Elasnin can effectively inhibit and kill metabolically active bacteria in the exponential growth phase .
This antibacterial activity appears to target active growth processes, as evidenced by:
-
Formation of small-colony variants (SCVs) after Elasnin treatment
-
Growth inhibition of wild-type cells
-
Downregulation of proteins essential for cell division and wall synthesis
These findings extend Elasnin's potential applications beyond biofilm eradication to include conventional antibacterial therapy, particularly in combination with other antibiotics.
Adaptive Laboratory Evolution Studies
Research using adaptive laboratory evolution (ALE) experiments has provided insights into potential resistance mechanisms and tolerance to Elasnin. Key findings include:
-
Evolved strains with elevated Elasnin tolerance showed approximately 13-18 fold increase in survival after 21 hours of treatment
-
Interestingly, these tolerant strains became more sensitive to daptomycin and lysostaphin
-
Evolved strains exhibited slower growth rates with significantly increased doubling times
-
All evolved strains possessed a single point mutation in a putative phosphate transport regulator
-
Evolved strains lost their characteristic orange pigment (staphyloxanthin)
These findings suggest that while bacteria can develop tolerance to Elasnin through specific adaptations, these same adaptations may create new vulnerabilities to other antimicrobial agents, supporting the potential for combination therapy approaches .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume